molecular formula C14H22N6O2 B2495320 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 573973-24-7

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2495320
CAS No.: 573973-24-7
M. Wt: 306.37
InChI Key: PNCIARVGOVJISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound known for its diverse applications in medicinal chemistry. It is structurally related to xanthine derivatives and exhibits significant biological activity, making it a valuable compound for research and therapeutic purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of 1,3-dimethylxanthine with 4-ethylpiperazine. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the progress is monitored by thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the purine ring, potentially converting it to dihydropurine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl groups on the purine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an appropriate solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: N-oxide derivatives of the piperazine ring.

    Reduction: Dihydropurine derivatives.

    Substitution: Alkylated or acylated derivatives at the purine ring.

Scientific Research Applications

7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: It is explored for its potential use in the synthesis of other bioactive molecules and as a chemical intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various biochemical pathways, leading to its therapeutic effects. For example, its interaction with adenosine receptors can influence neurotransmission and cardiovascular functions.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): Similar in structure but with an additional methyl group.

    Theophylline (1,3-dimethylxanthine): Lacks the piperazine moiety.

    Theobromine (3,7-dimethylxanthine): Lacks the piperazine moiety and has a different methylation pattern.

Uniqueness: 7-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the 4-ethylpiperazine moiety, which imparts distinct biological properties and enhances its interaction with specific molecular targets. This structural feature differentiates it from other xanthine derivatives and contributes to its potential therapeutic applications.

Properties

IUPAC Name

7-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-4-18-5-7-19(8-6-18)10-20-9-15-12-11(20)13(21)17(3)14(22)16(12)2/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCIARVGOVJISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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